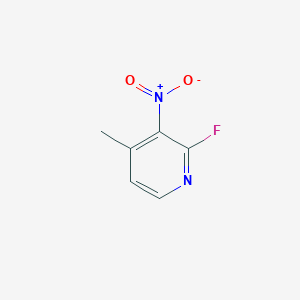

2-氟-3-硝基-4-甲基吡啶

描述

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 2-Fluoro-3-nitro-4-picoline might be synthesized. For instance, the synthesis of 3-fluoro-4-nitroquinoline 1-oxide through the Schiemann reaction followed by N-oxygenation and nitration is described . Similarly, the one-pot synthesis of 3-nitro- and 3,5-dinitro-2-picoline from chloro-nitropyridines with diethyl sodiomalonate, followed by hydrolysis and decarboxylation, is reported . These methods could potentially be adapted for the synthesis of 2-Fluoro-3-nitro-4-picoline by altering the starting materials and reaction conditions.

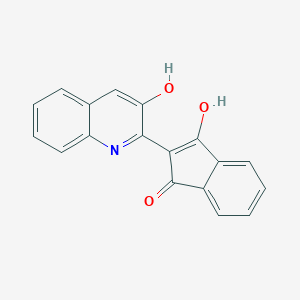

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-3-nitro-4-picoline can be inferred from the crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate . This compound exhibits weak intermolecular interactions and π–π interactions, which could also be expected in the structure of 2-Fluoro-3-nitro-4-picoline. Additionally, the planar and parallel fragments in 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde suggest that the nitro and fluoro substituents in 2-Fluoro-3-nitro-4-picoline may influence its planarity and intermolecular interactions .

Chemical Reactions Analysis

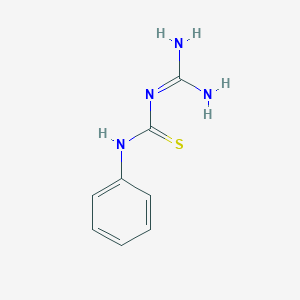

The reactivity of fluoro- and nitro-substituted picolines can be deduced from the reactions described in the papers. For example, the fluorine atom in 3-fluoro-4-nitroquinoline 1-oxide can be replaced with nucleophiles in neutral or alkaline media . This suggests that the fluoro group in 2-Fluoro-3-nitro-4-picoline may also be reactive towards nucleophilic substitution. The condensation of 2-picoline with aromatic primary amines or nitro compounds in the presence of sulfur indicates that 2-picoline derivatives can participate in condensation reactions under certain conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Fluoro-3-nitro-4-picoline are not directly reported, the properties of related compounds can provide some insights. The crystal structure of the 1:1 complex formed by 2-picoline N-oxide and 4-nitrophenol, with intermolecular hydrogen bonding and partial overlap between the rings, suggests that similar hydrogen bonding and stacking interactions may be present in 2-Fluoro-3-nitro-4-picoline . The optimized synthetic method for ethyl 4-(4-nitrophenoxy) picolinate and its high yield indicate that the synthesis of 2-Fluoro-3-nitro-4-picoline could also be optimized for efficiency .

科学研究应用

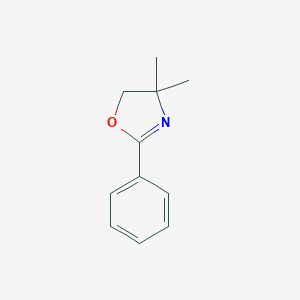

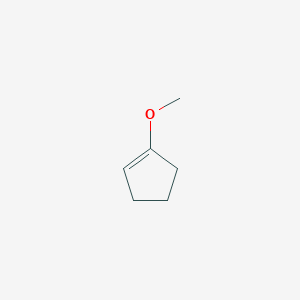

Application 1: Synthesis of 7-Azaindole and 7-Azaindoline

- Summary of Application: 2-Fluoro-3-methylpyridine, a compound similar to 2-Fluoro-3-nitro-4-picoline, is used in the synthesis of 7-azaindoles and 7-azaindolines . These are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .

- Methods of Application: The chemoselectivity is counterion dependent, with LiN(SiMe3)2 generating 7-azaindolines and KN(SiMe3)2 furnishing 7-azaindoles . A range of substitutes can be introduced under these conditions, providing handles for further elaboration and functionalization .

- Results or Outcomes: This study developed a novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines .

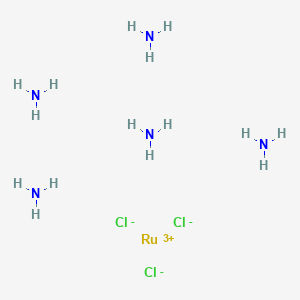

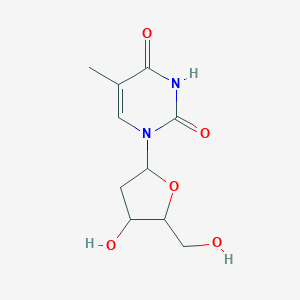

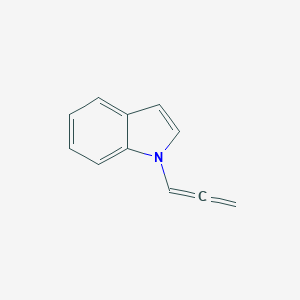

Application 2: Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Summary of Application: An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine, a compound similar to 2-Fluoro-3-nitro-4-picoline, is reported . These inhibitors have potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods of Application: The synthesis involves several steps, including the introduction of hydroxyl containing moieties at the imidazole C 2 -position, which may interact with the ribose and the phosphate binding site of the enzyme .

- Results or Outcomes: The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps, which is more than eight times higher than the yield from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Application 3: Synthesis of Fluorinated Pyridines

- Summary of Application: 2-Fluoro-3-nitro-4-picoline could potentially be used in the synthesis of various 2-, 3- or 4-fluoropyridines . Fluoropyridines are important building blocks in the synthesis of pharmaceuticals and agrochemicals .

Application 4: Synthesis of 2-Phenyl-3-Methylpyridine

安全和危害

属性

IUPAC Name |

2-fluoro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHFWLUBEJKXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496864 | |

| Record name | 2-Fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitro-4-picoline | |

CAS RN |

19346-43-1 | |

| Record name | 2-Fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19346-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)